5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one
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Overview
Description
5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one typically involves the reaction of 2-hydroxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-hydroxyaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which facilitate the reaction by dissolving both reactants and providing a suitable medium for the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one has found applications in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism by which 5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. In cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO): Known for its efficacy against tumor growth by inducing DNA replication stress.
N-(2-Cyanophenyl)-(2-hydroxyanilino)methanimidoyl chloride: Used in the synthesis of fused quinazolines.
Uniqueness
5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one stands out due to its stable triazine ring, which provides a robust framework for various chemical modifications. This stability, combined with its versatile reactivity, makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5-(2-hydroxyanilino)-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-8-5-10-13-9(15)12-8/h1-5,14H,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEFJRZBUAQLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=O)NN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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